1-(Benzyloxy)-4-methyloct-3-en-2-ol

Description

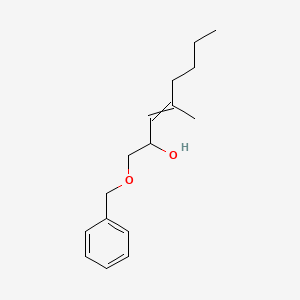

1-(Benzyloxy)-4-methyloct-3-en-2-ol is a chiral secondary alcohol characterized by a benzyl-protected hydroxyl group at position 1, a methyl substituent at position 4, and an unsaturated octenyl chain with a double bond at position 3. This structure combines hydrophobic (benzyloxy, octenyl chain) and hydrophilic (alcohol) moieties, making it a versatile intermediate in organic synthesis. Its stereochemistry and functional groups enable applications in asymmetric catalysis, pharmaceutical intermediates, and polymer chemistry. The benzyloxy group enhances stability under basic conditions while remaining cleavable via hydrogenolysis or acidic hydrolysis, allowing selective deprotection in multi-step syntheses .

Properties

CAS No. |

917883-05-7 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

4-methyl-1-phenylmethoxyoct-3-en-2-ol |

InChI |

InChI=1S/C16H24O2/c1-3-4-8-14(2)11-16(17)13-18-12-15-9-6-5-7-10-15/h5-7,9-11,16-17H,3-4,8,12-13H2,1-2H3 |

InChI Key |

UTUNVZZIPGMMDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC(COCC1=CC=CC=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methyloct-3-en-2-ol typically involves the following steps:

Bromination: The starting material, 4-methyloct-3-en-2-ol, undergoes bromination to introduce a bromine atom at the desired position.

Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.

Halogen Exchange Reaction: The final step involves a halogen exchange reaction to replace the bromine atom with a benzyloxy group, yielding the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to improve yield and purity. This includes the use of specific solvents and ligands to facilitate the halogen exchange reaction and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-methyloct-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(Benzyloxy)-4-methyloct-3-en-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various biochemical reactions, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of 1-(benzyloxy)-substituted alcohols and aromatics. Key analogues include:

Reactivity and Stability

- Hydrogen Bonding : The hydroxyl group at C2 in 1-(Benzyloxy)-4-methyloct-3-en-2-ol facilitates hydrogen bonding, enhancing solubility in polar solvents compared to nitro- or bromo-substituted analogues (e.g., 1-(Benzyloxy)-2-nitrobenzene) .

- Double Bond Reactivity : The C3 double bond in the target compound is less sterically hindered than in (2S)-1-(benzyloxy)hex-5-en-2-ol, enabling faster catalytic hydrogenation or epoxidation.

- Acid/Base Stability : The benzyloxy group in all analogues resists hydrolysis under basic conditions but cleaves in acidic environments. Nitro- and bromo-substituted derivatives exhibit greater electron-withdrawing effects, slightly reducing the benzyl ether’s stability compared to the target compound .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s alcohol and alkene groups are pivotal in synthesizing prostaglandin analogues, leveraging its stereochemistry for biological activity .

- Polymer Chemistry : Its benzyl-protected hydroxyl group has been utilized to synthesize telechelic polymers, outperforming bromo-substituted analogues in controlled radical polymerization .

- Catalysis : The methyl branch at C4 sterically stabilizes transition-metal complexes, improving catalytic efficiency in hydrogenation reactions compared to linear-chain derivatives.

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | (2S)-1-(Benzyloxy)hex-5-en-2-ol | 1-(Benzyloxy)-2-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 264.36 | 206.28 | 229.23 |

| Boiling Point (°C) | 315–318 (est.) | 280–283 (est.) | 290–295 |

| LogP | 3.8 | 2.9 | 2.5 |

| Solubility in H2O (mg/mL) | <0.1 | <0.1 | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.